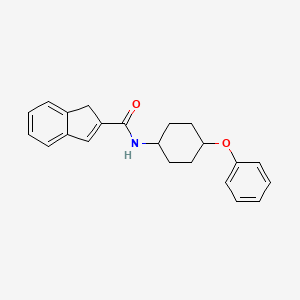
N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide, commonly known as PHCI, is a synthetic cannabinoid that belongs to the indole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuropharmacology, and forensic toxicology.
作用機序
PHCI acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various physiological and biochemical effects. The exact mechanism of action of PHCI is still not fully understood, and further studies are needed to elucidate its precise mode of action.
Biochemical and Physiological Effects:
PHCI has been shown to induce a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and changes in heart rate and blood pressure. It has also been shown to affect various neurotransmitter systems, including dopamine, serotonin, and glutamate.
実験室実験の利点と制限
PHCI has several advantages for use in lab experiments, including its high potency and selectivity for the cannabinoid receptors CB1 and CB2. However, it also has several limitations, including its low solubility in water and its potential for inducing adverse effects in animal models.
将来の方向性
There are several future directions for research on PHCI, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications, and the elucidation of its precise mode of action. Additionally, further studies are needed to investigate its potential for inducing adverse effects and to develop effective methods for its detection in biological samples.
Conclusion:
In conclusion, PHCI is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in various fields. It acts as a potent agonist of the cannabinoid receptors CB1 and CB2 and induces a range of biochemical and physiological effects. Further studies are needed to elucidate its precise mode of action, investigate its potential therapeutic applications, and develop effective methods for its detection in biological samples.
合成法
PHCI can be synthesized using various methods, including the Friedel-Crafts acylation reaction, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig coupling reaction. The most commonly used method is the Friedel-Crafts acylation reaction, which involves the reaction between cyclohexanone and 4-bromophenol in the presence of aluminum chloride and acetic anhydride.
科学的研究の応用
PHCI has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In neuropharmacology, it has been studied for its potential use as a tool to study the endocannabinoid system and its interactions with other neurotransmitter systems. In forensic toxicology, it has been studied for its potential use as a marker for synthetic cannabinoid use.
特性
IUPAC Name |
N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c24-22(18-14-16-6-4-5-7-17(16)15-18)23-19-10-12-21(13-11-19)25-20-8-2-1-3-9-20/h1-9,14,19,21H,10-13,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBLWOIQCIESTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3C2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxycyclohexyl)-1H-indene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[(2,4-Dichlorophenyl)methyl]pyrazol-4-yl]-(2-hydroxy-5-methylphenyl)methanone](/img/structure/B7432460.png)
![methyl 5-[2-[[2-(2,4-difluorophenyl)-2,2-difluoroethyl]amino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7432461.png)
![Ethyl 2-[2-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]acetate](/img/structure/B7432462.png)
![2-Methyl-4-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]quinoline](/img/structure/B7432470.png)
![Ethyl 3-fluoro-4-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7432482.png)
![Methyl 3-[4-[(2,6-difluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]benzoate](/img/structure/B7432484.png)
![4-[(3,4-Difluorophenyl)methylsulfanylmethyl]-2-(5-methylfuran-2-yl)-1,3-thiazole](/img/structure/B7432485.png)
![1-[2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl]-3-[3-[(5-methylpyridin-2-yl)amino]propyl]urea](/img/structure/B7432495.png)


![5-[(3-Methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B7432534.png)
![1-(5-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)-3-[(3-methylphenyl)-pyridin-2-ylmethyl]urea](/img/structure/B7432535.png)
![1-Methyl-2-[[4-(1,1,1-trifluoropropan-2-yl)phenyl]methylsulfanyl]benzimidazole-5-sulfonamide](/img/structure/B7432541.png)
![N-[3-(2-oxoazepan-1-yl)propyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B7432545.png)